molecular formula C10H10BrNOS B1401846 2-Bromo-6-(thiazolidin-3-yl)benzaldehyde CAS No. 1707580-92-4

2-Bromo-6-(thiazolidin-3-yl)benzaldehyde

Cat. No. B1401846
M. Wt: 272.16 g/mol
InChI Key: VWYSBGKEDOAWHN-UHFFFAOYSA-N
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Description

“2-Bromo-6-(thiazolidin-3-yl)benzaldehyde” is a chemical compound with the molecular formula C10H10BrNOS and a molecular weight of 272.16 . It is a derivative of thiazolidine, a five-membered heterocyclic compound containing sulfur at the first position and nitrogen at the third position .


Synthesis Analysis

Thiazolidine derivatives, including “2-Bromo-6-(thiazolidin-3-yl)benzaldehyde”, are synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods aim to improve selectivity, purity, product yield, and pharmacokinetic activity . For instance, one study describes the fast reaction kinetics between 1,2-aminothiols and aldehydes, which under physiological conditions, afford a thiazolidine product .


Molecular Structure Analysis

The molecular structure of “2-Bromo-6-(thiazolidin-3-yl)benzaldehyde” is characterized by a thiazolidine motif, a five-membered heterocyclic moiety present in diverse natural and bioactive compounds . This motif has sulfur at the first position and nitrogen at the third position .


Chemical Reactions Analysis

Thiazolidine motifs, including “2-Bromo-6-(thiazolidin-3-yl)benzaldehyde”, are intriguing due to their reactivity. They can undergo various chemical reactions, including donor-acceptor, nucleophilic, and oxidation reactions . For example, the orthogonal condensation reaction between 1,2-aminothiols and aldehydes forms thiazolidine .

Future Directions

Thiazolidine derivatives, including “2-Bromo-6-(thiazolidin-3-yl)benzaldehyde”, have diverse therapeutic and pharmaceutical activity and are used in probe design . The future direction in this field involves designing next-generation drug candidates and developing multifunctional drugs to improve their activity . The use of green synthesis, atom economy, cleaner reaction profile, and catalyst recovery will likely continue to be important considerations .

properties

IUPAC Name

2-bromo-6-(1,3-thiazolidin-3-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNOS/c11-9-2-1-3-10(8(9)6-13)12-4-5-14-7-12/h1-3,6H,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWYSBGKEDOAWHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCN1C2=C(C(=CC=C2)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-(thiazolidin-3-yl)benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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